Cas no 887583-70-2 (tert-Butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate)

Technical Introduction: tert-Butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key advantages include a stable tert-butoxycarbonyl (Boc) protecting group, which facilitates selective deprotection under mild acidic conditions, and the presence of a reactive 2-bromophenyl moiety, enabling further functionalization via cross-coupling reactions. The piperidine scaffold enhances its utility in constructing bioactive molecules, while the bromine substituent offers a handle for palladium-catalyzed transformations. This compound is characterized by high purity and consistent performance, making it a reliable choice for research and development in medicinal chemistry and material science.
tert-Butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate structure
887583-70-2 structure
Product name:tert-Butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate
CAS No:887583-70-2
MF:C16H23BrN2O2
MW:355.270023584366
CID:713361
PubChem ID:43652150

tert-Butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate
    • 1-Boc-4-(2-Bromo-phenylamino)-piperidine
    • 1-Piperidinecarboxylicacid, 4-[(2-bromophenyl)amino]-, 1,1-dimethylethyl ester
    • tert-butyl 4-(2-bromoanilino)piperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 4-[(2-bromophenyl)amino]-, 1,1-dimethylethyl ester
    • SCHEMBL69769
    • MFCD07785995
    • 4-(2-bromophenylamino)-piperidine-1-carboxylic acid tert-butyl ester
    • 4-(2-bromo-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester
    • tert-Butyl4-((2-bromophenyl)amino)piperidine-1-carboxylate
    • VULMUWBVTRHXFN-UHFFFAOYSA-N
    • DTXSID50656258
    • AKOS009845448
    • 887583-70-2
    • TERT-BUTYL 4-[(2-BROMOPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE
    • MDL: MFCD07785995
    • Inchi: 1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3
    • InChI Key: VULMUWBVTRHXFN-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC(NC2=CC=CC=C2Br)CC1

Computed Properties

  • Exact Mass: 354.094
  • Monoisotopic Mass: 354.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6A^2
  • XLogP3: 4

Experimental Properties

  • Density: 1.336
  • Boiling Point: 438.882°C at 760 mmHg
  • Flash Point: 219.228°C
  • Refractive Index: 1.579
  • pka: 3.22±0.20(Predicted)

tert-Butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate Security Information

  • Storage Condition:2-8°C

tert-Butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM179383-1g
tert-butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate
887583-70-2 95%
1g
$380 2021-08-05
Chemenu
CM179383-1g
tert-butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate
887583-70-2 95%
1g
$364 2023-01-09
Alichem
A129004022-1g
tert-Butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate
887583-70-2 95%
1g
$350.96 2022-03-30

Additional information on tert-Butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate

tert-Butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate (CAS No: 887583-70-2)

The compound tert-butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate, identified by the CAS number 887583-70-2, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives, which are widely studied due to their versatile applications in drug design and synthesis.

The molecular structure of tert-butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate consists of a piperidine ring, a six-membered saturated ring with one nitrogen atom, substituted at the 4-position with an amino group linked to a bromophenyl moiety. The tert-butyl group attached to the piperidine ring at the 1-position serves as a protecting group, often used in organic synthesis to stabilize reactive intermediates and facilitate further transformations.

Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly in the development of bioactive compounds with potential therapeutic applications. The presence of the bromine atom in the phenyl ring introduces electronic effects that can influence the compound's reactivity and pharmacokinetic properties. This makes tert-butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate a valuable intermediate in the synthesis of more complex molecules, such as kinase inhibitors and GPCR modulators.

In terms of synthesis, this compound can be prepared through various methods, including nucleophilic substitution and condensation reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired regioselectivity. For instance, the reaction of piperidine with bromoaniline derivatives under appropriate conditions can yield this compound, which can then be further functionalized for specific applications.

The physical properties of tert-butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate, such as its melting point, solubility, and stability, are critical factors in determining its suitability for various chemical processes. Recent research has focused on optimizing these properties to enhance its performance in high-throughput screening assays and other biochemical evaluations.

In conclusion, tert-butyl 4-((2-bromophenyl)amino)piperidine-1-carboxylate (CAS No: 887583-70-2) is a versatile building block in organic synthesis with promising applications in drug discovery and development. Its unique structure and reactivity make it an essential component in the arsenal of modern medicinal chemists.

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